molecular formula C8H10FNO2S B2891249 2-fluoro-4-(methanesulfonylmethyl)aniline CAS No. 1525122-54-6

2-fluoro-4-(methanesulfonylmethyl)aniline

Cat. No.: B2891249
CAS No.: 1525122-54-6
M. Wt: 203.23
InChI Key: BIGRKAKVSZOXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(methanesulfonylmethyl)aniline is an organic compound with the molecular formula C7H8FNO2S. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 2-position and a methanesulfonylmethyl group at the 4-position. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-fluoro-4-(methanesulfonylmethyl)aniline involves the reaction of 2-fluoro-4-iodoaniline with sodium methanesulfonate in the presence of copper(II) trifluoromethanesulfonate-benzene complex and N,N-dimethylethylenediamine. The reaction is carried out in dimethyl sulfoxide (DMSO) at 120°C overnight. The product is then extracted with ethyl acetate and purified .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methanesulfonylmethyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methanesulfonate and copper(II) trifluoromethanesulfonate are used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products

    Substitution: Products include various substituted anilines.

    Oxidation: Major products are sulfone derivatives.

    Reduction: The primary product is the corresponding amine.

Scientific Research Applications

2-Fluoro-4-(methanesulfonylmethyl)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-4-(methanesulfonylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(methanesulfonylmethyl)aniline is unique due to the presence of both a fluorine atom and a methanesulfonylmethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-fluoro-4-(methylsulfonylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGRKAKVSZOXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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